5'-Chloro-5'-deoxyguanosine
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Overview
Description
5’-Chloro-5’-deoxyguanosine is a modified nucleoside derived from guanosine It is characterized by the substitution of a chlorine atom at the 5’ position of the deoxyribose sugar, replacing the hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Chloro-5’-deoxyguanosine typically involves the chlorination of guanosine. One common method involves dissolving guanosine in hexamethylphosphoric triamide, followed by the addition of thionyl chloride. The reaction mixture is stirred at ambient temperature, then diluted with water and chromatographed on Dowex 50 W (H+) to isolate the product .
Industrial Production Methods
While specific industrial production methods for 5’-Chloro-5’-deoxyguanosine are not extensively documented, the general approach involves large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The use of automated chromatographic systems and advanced purification techniques is common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5’-Chloro-5’-deoxyguanosine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5’ position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols and amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be used under appropriate conditions.
Major Products Formed
Substitution Reactions: Products include various 5’-substituted derivatives, depending on the nucleophile used.
Oxidation and Reduction: Products vary based on the specific redox conditions applied.
Scientific Research Applications
5’-Chloro-5’-deoxyguanosine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.
Biology: Employed in studies of nucleoside metabolism and enzyme interactions.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of diagnostic assays and therapeutic agents.
Mechanism of Action
The mechanism of action of 5’-Chloro-5’-deoxyguanosine involves its incorporation into DNA or RNA, where it can interfere with nucleic acid synthesis and function. The chlorine substitution at the 5’ position alters the compound’s interaction with enzymes involved in nucleoside metabolism, potentially inhibiting their activity and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Deoxyguanosine: Lacks the chlorine substitution and is a natural nucleoside found in DNA.
5’-Chloro-5’-deoxyadenosine: Similar structure but with adenine as the base instead of guanine.
Uniqueness
5’-Chloro-5’-deoxyguanosine is unique due to its specific chlorine substitution, which imparts distinct chemical and biological properties. This modification can enhance its stability and alter its interaction with biological targets, making it a valuable tool in research and potential therapeutic applications .
Properties
CAS No. |
21017-09-4 |
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Molecular Formula |
C10H12ClN5O4 |
Molecular Weight |
301.69 g/mol |
IUPAC Name |
2-amino-9-[(2R,3R,4S,5S)-5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12ClN5O4/c11-1-3-5(17)6(18)9(20-3)16-2-13-4-7(16)14-10(12)15-8(4)19/h2-3,5-6,9,17-18H,1H2,(H3,12,14,15,19)/t3-,5-,6-,9-/m1/s1 |
InChI Key |
YBIZLKQGKRXLAZ-UUOKFMHZSA-N |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CCl)O)O)N=C(NC2=O)N |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CCl)O)O)N=C(NC2=O)N |
Origin of Product |
United States |
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